

Linifanib time to progression vs sorafenib phase III trial

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Compound Focus: Linifanib

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Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the phase III trial comparing **Linifanib** and Sorafenib in patients with advanced hepatocellular carcinoma (HCC) [1].

Parameter	Linifanib	Sorafenib	Hazard Ratio (HR) / Comparison	Statistical Significance (P-value)
Overall Survival (OS)	9.1 months	9.8 months	HR: 1.046 (95% CI: 0.896-1.221)	Not significant (Primary endpoint not met)
Time to Progression (TTP)	5.4 months	4.0 months	HR: 0.759 (95% CI: 0.643-0.895)	P = 0.001
Objective Response Rate (ORR)	13.0%	6.9%	-	-
Grade 3/4 Adverse Events	More frequent	Less frequent	-	All P < 0.001
Serious Adverse Events	More frequent	Less frequent	-	All P < 0.001

Parameter	Linifanib	Sorafenib	Hazard Ratio (HR) / Comparison	Statistical Significance (P-value)
AEs Leading to Drug Discontinuation	More frequent	Less frequent	-	All P < 0.001

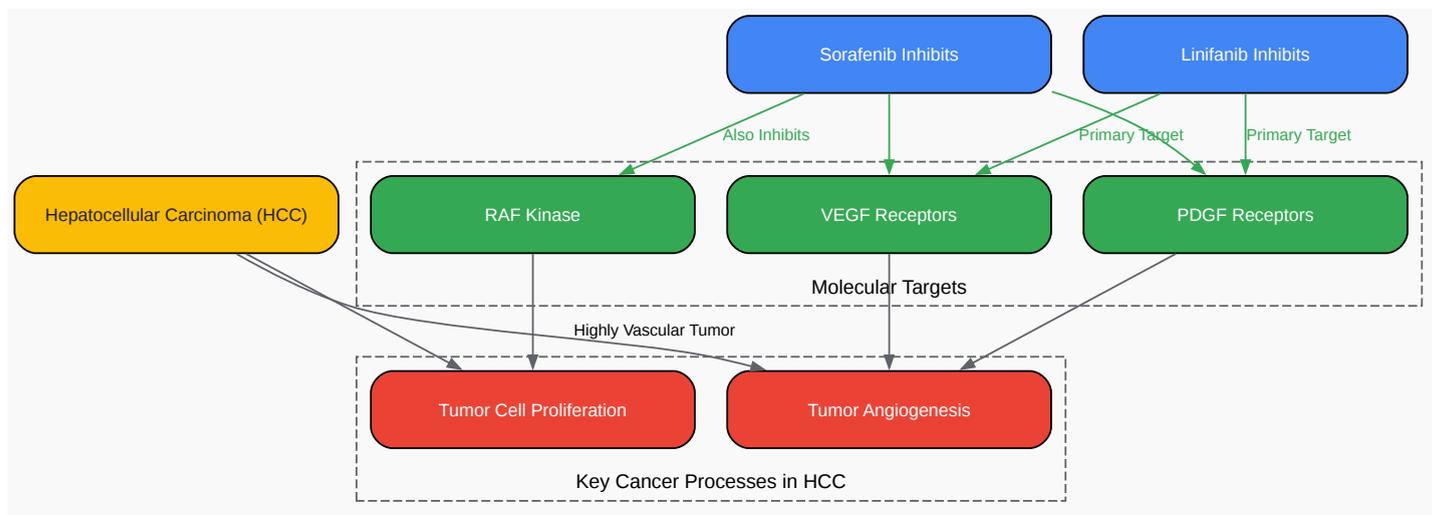
Experimental Protocol of the Phase III Trial

For researchers, the detailed methodology of the cited trial is as follows:

- **Study Design:** The trial was a **randomized, open-label, phase III study** conducted across 186 sites in 28 countries. Patients were assigned in a 1:1 ratio to either the **linifanib** or sorafenib group [1].
- **Patient Population:** The study enrolled **1,035 adults** with advanced HCC who had not received prior systemic therapy. Key eligibility criteria included unresectable or metastatic HCC, Child-Pugh Class A liver function, and an ECOG performance status of 0 or 1 [1].
- **Interventions:**
 - **Linifanib Arm:** 17.5 mg, orally self-administered once daily under fasting conditions [1].
 - **Sorafenib Arm:** 400 mg, orally self-administered twice daily, as per the locally approved label [1].
- **Dose Modifications:** Dose reductions, interruptions, or discontinuations were permitted to manage drug-related toxicities at the investigator's discretion [1].
- **Primary and Secondary Endpoints:**
 - **Primary Endpoint: Overall Survival (OS)** [1].
 - **Secondary Endpoints:** Included **Time to Progression (TTP)**, progression-free survival (PFS), and objective response rate (ORR), all assessed per RECIST v1.1 [1].
- **Assessment Schedule:** Tumor assessments via radiography were conducted at screening, every 6 weeks until week 42, and every 9 weeks thereafter. Safety was monitored throughout the study [1].

Mechanism of Action and Signaling Pathways

The diagram below illustrates the targeted signaling pathways of **linifanib** and sorafenib in hepatocellular carcinoma.



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This diagram highlights the key differences in the drugs' mechanisms:

- **Linifanib** is a potent ATP-competitive inhibitor that selectively targets all VEGF and PDGF receptor tyrosine kinases. It was designed to more precisely block these primary angiogenesis pathways [1].
- **Sorafenib** is a broader multi-kinase inhibitor that targets VEGFR, PDGFR, and also RAF kinase, which directly impacts tumor cell proliferation in addition to angiogenesis [1] [2].

Key Interpretation of the Results

- **Efficacy vs. Safety Trade-off:** While **linifanib** showed superior activity in delaying radiological progression (TTP) and achieving tumor shrinkage (ORR), this did not translate into an overall survival benefit, likely due to **greater toxicity leading to more treatment discontinuations** [1].
- **Clinical Context:** The trial failed to meet its primary endpoint, as **linifanib** did not demonstrate superiority or non-inferiority in overall survival compared to sorafenib. Consequently, sorafenib (and other agents like lenvatinib [3]) remained the standard first-line systemic treatments for advanced HCC.

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References

1. in Patients With Advanced Hepatocellular... Linifanib Versus Sorafenib [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Sorafenib in advanced hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
3. REFLECT—a phase efficacy and safety of... 3 trial comparing [link.springer.com]

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